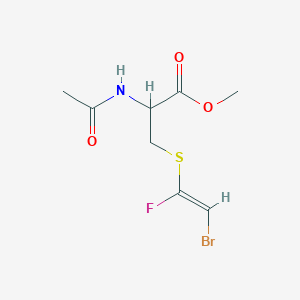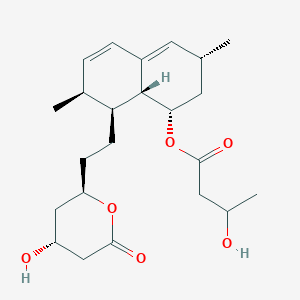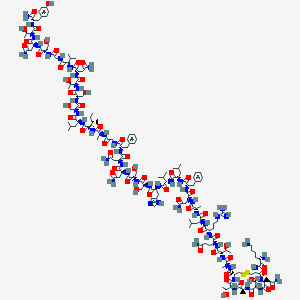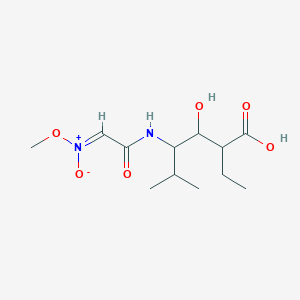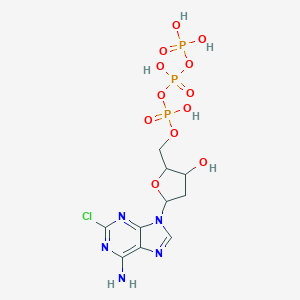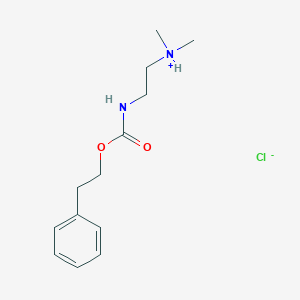
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA belongs to the class of carbamate compounds and is structurally similar to the neurotransmitter acetylcholine.
Scientific Research Applications
DMPEA has been studied extensively for its potential therapeutic applications. One area of research is its use as a cognitive enhancer. Studies have shown that DMPEA can improve cognitive function and memory in animal models. Additionally, DMPEA has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
DMPEA is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function and memory. DMPEA is thought to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, DMPEA can increase the levels of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects. In animal studies, DMPEA has been shown to increase the levels of acetylcholine in the brain, as well as improve cognitive function and memory. Additionally, DMPEA has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DMPEA in lab experiments is its ability to improve cognitive function and memory in animal models. This can be useful in studies that require animals to perform cognitive tasks. Additionally, DMPEA has been shown to have antioxidant properties, which can be beneficial in studies that involve oxidative stress. However, one limitation of using DMPEA is its potential toxicity. Studies have shown that high doses of DMPEA can be toxic to cells and can cause cell death.
Future Directions
There are several future directions for DMPEA research. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for DMPEA. Finally, more research is needed to determine the long-term effects of DMPEA on cognitive function and memory.
Conclusion
DMPEA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to improve cognitive function and memory in animal models, as well as its antioxidant properties, make it a promising candidate for further research. However, its potential toxicity and lack of long-term studies highlight the need for further research in this area.
Synthesis Methods
DMPEA can be synthesized by reacting phenethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can then be treated with hydrochloric acid to obtain DMPEA hydrochloride salt. This method of synthesis has been reported in several scientific studies and is considered a reliable method for producing DMPEA.
properties
CAS RN |
101491-71-8 |
|---|---|
Product Name |
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride |
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3,(H,14,16);1H |
InChI Key |
OGGJZANMEOQKSR-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
synonyms |
CARBAMIC ACID, (2-(DIMETHYLAMINO)ETHYL)-, PHENETHYL ESTER, MONOHYDROCH LORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
